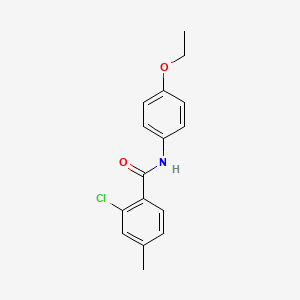
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide, also known as CDA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamides and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Furthermore, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide. One area of interest is the development of new formulations of this compound that increase its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, more research is needed to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base, followed by the addition of ammonium acetate and acetic anhydride. This method yields this compound as a white crystalline solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-14-9-13(15(22-2)8-12(14)17)19-16(20)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKAPYMPCFSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)
![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
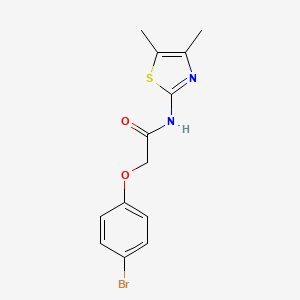
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)
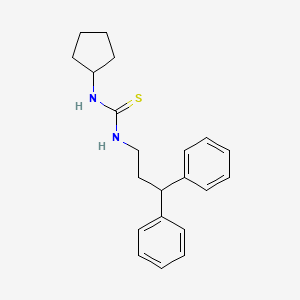
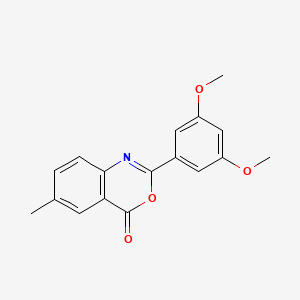
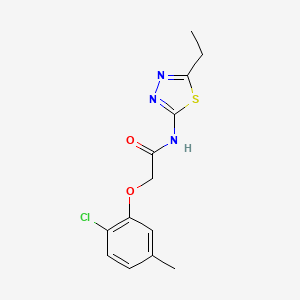
![methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
